molecular formula C8H6F2O2 B1311415 2,4-Difluoro-5-methylbenzoic acid CAS No. 367954-99-2

2,4-Difluoro-5-methylbenzoic acid

Cat. No. B1311415
M. Wt: 172.13 g/mol
InChI Key: YWQRTHMEMOUEPW-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-methylbenzoic acid is a chemical compound with the molecular weight of 172.13 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-5-methylbenzoic acid is represented by the InChI code 1S/C8H6F2O2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H,11,12) . This indicates that the molecule consists of a benzoic acid core with two fluorine atoms and one methyl group attached to the benzene ring.


Physical And Chemical Properties Analysis

2,4-Difluoro-5-methylbenzoic acid is a solid substance at room temperature .

Scientific Research Applications

Synthesis and Chemical Processes

2,4-Difluoro-5-methylbenzoic acid serves as a valuable synthetic intermediate in pharmaceutical industry and material science. Deng et al. (2015) detailed a continuous microflow process for synthesizing trifluorobenzoic acid, a compound structurally similar to 2,4-difluoro-5-methylbenzoic acid, demonstrating its significance in facilitating chemical reactions (Deng et al., 2015). Similarly, Zhang et al. (2020) developed a new synthesis method for hydroxybenzoic acid derivatives, emphasizing the potential of such compounds in creating antimicrobial drugs (Zhang et al., 2020).

Material Science and Engineering

In material science, compounds like 2,4-difluoro-5-methylbenzoic acid are crucial in developing new materials. The study by Higashi et al. (2005) on trifluoromethylbenzoic acid solubilities in supercritical carbon dioxide is indicative of the importance of such compounds in understanding material properties under different conditions (Higashi et al., 2005).

Pharmacology and Drug Design

In the realm of pharmacology, derivatives of 2,4-difluoro-5-methylbenzoic acid contribute to drug design and development. Eamvijarn et al. (2012) isolated compounds from a fungus, including a derivative of methylbenzoic acid, exhibiting in vitro growth inhibitory activity against cancer cells (Eamvijarn et al., 2012).

Environmental Applications

Environmental applications of similar compounds include their role in wastewater treatment. Hayati et al. (2021) reported on the photocatalytic activity of an Ag(I) metal–organic framework for the degradation of herbicides, highlighting the environmental significance of such chemical compounds (Hayati et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

2,4-difluoro-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQRTHMEMOUEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450388
Record name 2,4-Difluoro-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-5-methylbenzoic acid

CAS RN

367954-99-2
Record name 2,4-Difluoro-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-difluoro-5-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Shibata, BK Das, H Honjo, Y Takeuchi - Journal of the Chemical …, 2001 - pubs.rsc.org
A general strategy for the synthesis of nonpolar peptide nucleic acid monomers containing fluoroaromatics (F-PNA) is described. These compounds have been designed as hybrid …
Number of citations: 10 pubs.rsc.org
X Ouyang, M Su, D Xue, L Dong, H Niu, W Li… - Bioorganic & Medicinal …, 2023 - Elsevier
Chronic pain, as an unmet medical need, severely impacts the quality of life. The voltage-gated sodium channel Na V 1.7 preferentially expressed in sensory neurons of dorsal root …
Number of citations: 3 www.sciencedirect.com
X Ouyang, M Su, X Dengqi, L Dong, H Niu, W Li… - Available at SSRN … - papers.ssrn.com
Title Page Design, synthesis, and biological evaluation of arylbenzene sulfonamide derivatives with spirocycles as NaV1.7 inhibi Page 1 Title Page Design, synthesis, and biological …
Number of citations: 0 papers.ssrn.com

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